1-Methylpiperidine-2,3-dione

概述

描述

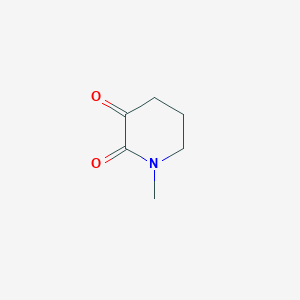

1-Methylpiperidine-2,3-dione is an organic compound with the molecular formula C6H9NO2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is notable for its unique structure, which includes a piperidine ring substituted with a methyl group and two keto groups at positions 2 and 3. The compound is used in various chemical and pharmaceutical applications due to its reactivity and functional properties .

准备方法

Synthetic Routes and Reaction Conditions: 1-Methylpiperidine-2,3-dione can be synthesized through the oxidation of 3-hydroxy-1-methylpiperidin-2-one. The reaction involves the use of Jones reagent (a mixture of chromium trioxide and sulfuric acid in acetone) at room temperature. The process includes the following steps:

- Dissolve 3-hydroxy-1-methylpiperidin-2-one in acetone.

- Add Jones reagent dropwise to the solution.

- Stir the mixture at room temperature for 10 minutes.

- Filter the resulting solution to remove solid by-products.

- Concentrate the filtrate under reduced pressure to obtain this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves large-scale oxidation reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.

化学反应分析

Types of Reactions: 1-Methylpiperidine-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.

Substitution: The methyl group and keto groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Jones reagent (chromium trioxide and sulfuric acid in acetone).

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Higher oxidation states of the compound.

Reduction: 1-methylpiperidine-2,3-diol.

Substitution: Various substituted derivatives depending on the nucleophile used

科学研究应用

1-Methylpiperidine-2,3-dione is utilized in several scientific research fields:

Chemistry: As a building block for synthesizing more complex organic molecules.

Biology: In studies involving enzyme inhibition and protein interactions.

Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals

作用机制

The mechanism of action of 1-methylpiperidine-2,3-dione involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, potentially inhibiting their activity. The keto groups in the molecule can form hydrogen bonds with active sites of enzymes, leading to changes in their conformation and function. This interaction can affect biochemical pathways and cellular processes .

相似化合物的比较

Piperidine: A parent compound with a similar ring structure but without the keto groups.

Pyrrolidine: A five-membered ring analog with similar reactivity.

Piperazine: A six-membered ring with two nitrogen atoms, used in various pharmaceutical applications.

Uniqueness: 1-Methylpiperidine-2,3-dione is unique due to the presence of both a methyl group and two keto groups on the piperidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry .

生物活性

1-Methylpiperidine-2,3-dione, a derivative of piperidine, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a piperidine ring with a methyl group and two keto groups at positions 2 and 3. This unique structure contributes to its reactivity and interaction with biological targets. The compound is characterized by:

- Molecular Weight : 115.14 g/mol

- Functional Groups : Methyl group, keto groups

- Solubility : Soluble in organic solvents like THF and dioxane

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. The keto groups can form hydrogen bonds with the active sites of enzymes, potentially leading to inhibition or modulation of their activity. This interaction can influence several biochemical pathways, including:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Protein Binding : It can alter protein conformation, affecting cellular processes.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives, it was found to have comparable activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness can be summarized as follows:

Anticancer Properties

This compound has shown promising anticancer activity in vitro against several human cancer cell lines. It induces apoptosis and arrests the cell cycle in treated cells. Notably, it has been tested against:

- Caco-2 Cells

- HCT-116 Cells

The compound's IC50 values indicate effective antiproliferative activity:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Caco-2 | 15.0 | Induces apoptosis |

| HCT-116 | 12.5 | Cell cycle arrest |

Case Study 1: Enzyme Inhibition

A recent study highlighted the enzyme inhibition potential of this compound. The compound was assessed for its ability to inhibit protein tyrosine phosphatase (PTP1B), with results showing an IC50 value of approximately 40 µM. This suggests that the compound could be a candidate for further development as a therapeutic agent targeting metabolic disorders .

Case Study 2: Antimicrobial Evaluation

In another investigation focusing on antimicrobial properties, derivatives of piperidine were synthesized and tested against various bacterial strains. The study concluded that modifications to the piperidine structure significantly influenced antimicrobial efficacy, with this compound demonstrating substantial activity comparable to established antibiotics .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Methylpiperidine-2,3-dione, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via oxidation of methylpiperidine derivatives. For example, using hydrogen peroxide in acetic acid under reflux conditions, followed by purification via recrystallization (ethanol/water mixtures). Yield optimization involves controlling reaction temperature (70–80°C) and stoichiometric ratios of oxidizing agents . Alternative routes may involve cyclization of N-methylated precursors, with yields improved by catalytic bases like triethylamine .

- Key Data : Typical yields range from 75% to 94%, depending on solvent polarity and catalyst selection.

Q. How is the structural purity of this compound validated in crystallographic studies?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement, ensuring anisotropic displacement parameters for non-H atoms. Validate hydrogen bonding and packing motifs using WinGX/ORTEP for visualization .

- Data Interpretation : Check R-factors (R1 < 0.05 for high-resolution data) and residual electron density maps (< 0.3 eÅ⁻³) to confirm absence of disorder .

Q. What analytical techniques are critical for assessing purity and stability?

- Methodology :

- HPLC : Use a C18 column with mobile phase (acetonitrile:water = 70:30, 0.1% TFA) at 1 mL/min; UV detection at 210 nm.

- GC-MS : Derivatize with BSTFA to improve volatility; monitor m/z 142 (molecular ion) and fragmentation patterns .

- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify hydrolysis-sensitive sites .

Advanced Research Questions

Q. How does this compound function in organocatalytic asymmetric reactions?

- Methodology : The diketone moiety acts as a hydrogen-bond acceptor in enamine catalysis. For example, in Michael additions, pre-catalyst formation with proline derivatives enhances enantioselectivity (>90% ee). Optimize solvent (THF or DCM) and temperature (−20°C to RT) to balance reactivity and stereocontrol .

- Case Study : In Diels-Alder reactions, the compound stabilizes transition states via π-π interactions, as evidenced by DFT calculations .

Q. How should researchers address contradictions in spectroscopic data (e.g., NMR vs. XRD)?

- Troubleshooting :

- NMR Discrepancies : Confirm sample purity via HPLC. For dynamic effects (e.g., keto-enol tautomerism), use variable-temperature NMR (−40°C to 60°C) .

- XRD vs. Computational Models : Reconcile bond-length deviations using Hirshfeld surface analysis to assess crystal-packing influences .

Q. What strategies enable enantioselective synthesis of this compound derivatives?

- Methodology : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Co-salen complexes) can induce stereochemistry. Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column, hexane:isopropanol = 85:15) .

- Key Challenge : Mitigate racemization during workup by avoiding strong acids/bases.

Q. What mechanistic insights explain the biological activity of structurally related diones?

属性

IUPAC Name |

1-methylpiperidine-2,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-7-4-2-3-5(8)6(7)9/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNDFUMFEKPCADK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(=O)C1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10506265 | |

| Record name | 1-Methylpiperidine-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30932-82-2 | |

| Record name | 1-Methylpiperidine-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。